1-Phenyl-1H-indole-2-carboxylic acid

Description

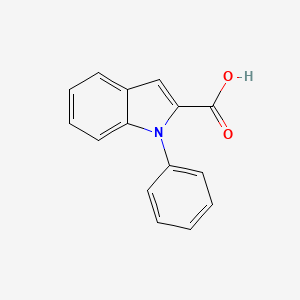

Structure

3D Structure

Properties

IUPAC Name |

1-phenylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHIWHPGXRRKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349418 | |

| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58386-33-7 | |

| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1H-indole-2-carboxylic acid from Indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies for the N-phenylation of indole-2-carboxylic acid, a critical transformation in the development of pharmacologically active molecules. We will delve into the mechanistic underpinnings of prevalent catalytic systems, offer detailed experimental protocols, and provide insights into optimizing reaction conditions to achieve high yields and purity.

Strategic Overview: The Challenge of N-Arylation

The synthesis of 1-Phenyl-1H-indole-2-carboxylic acid presents a unique chemical challenge. The target molecule is a key scaffold in numerous areas of medicinal chemistry, including the development of antiviral and antipsychotic agents.[1][2][3] The core transformation involves the formation of a carbon-nitrogen bond between the indole nitrogen and a phenyl group.

The primary difficulty arises from the dual reactivity of the starting material, indole-2-carboxylic acid. The indole N-H bond is nucleophilic and can participate in coupling reactions. However, the presence of the carboxylic acid group introduces complications:

-

Acidity: The carboxylic acid proton is significantly more acidic than the N-H proton. The choice of base is therefore critical to ensure selective deprotonation of the indole nitrogen without forming an unreactive carboxylate salt that could inhibit the catalyst.[4]

-

Coordinating Effects: The carboxylate group can coordinate to the metal catalyst, potentially deactivating it and preventing the desired catalytic cycle from proceeding.[4]

-

Decarboxylation: Under harsh reaction conditions, particularly high temperatures, the indole-2-carboxylic acid can undergo decarboxylation, leading to undesired byproducts.

Several powerful cross-coupling methodologies have been adapted to address these challenges, primarily centered around copper and palladium catalysis. The choice between these methods depends on factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical and cost-effective method for forming C-N bonds.[1][4] Modern iterations of this reaction utilize ligands to facilitate the coupling at milder temperatures than traditionally required.[4]

Mechanistic Rationale

The copper-catalyzed N-arylation of indoles, a variant of the Ullmann reaction, is a robust method for this transformation. The catalytic cycle, while complex and subject to ongoing research, is generally understood to proceed through the following key steps:

-

Base-Mediated Deprotonation: An appropriate base deprotonates the indole N-H, forming the more nucleophilic indolide anion.

-

Ligand Exchange/Salt Formation: The indolide anion displaces a ligand or counter-ion on the copper(I) catalyst to form a copper indolide species.

-

Oxidative Addition: The aryl halide (e.g., bromobenzene or iodobenzene) adds to the copper(I) center, forming a transient copper(III) intermediate.

-

Reductive Elimination: The N-aryl bond is formed as the final product is eliminated from the copper(III) center, regenerating the active copper(I) catalyst.

The choice of ligand is crucial. Chelating diamine ligands, such as trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine, have been shown to be highly effective in accelerating the reaction and allowing for lower reaction temperatures.[4]

Caption: Simplified catalytic cycle for the Copper-Catalyzed Ullmann N-Arylation.

Experimental Protocol: Ullmann-Type Synthesis

The following is a representative protocol adapted from established methodologies.[4]

Materials:

-

Indole-2-carboxylic acid

-

Bromobenzene (or Iodobenzene)

-

Copper(I) Iodide (CuI)

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine (Ligand)

-

Potassium Phosphate (K₃PO₄)

-

Toluene (Anhydrous)

-

Ethyl Acetate

-

Hydrochloric Acid (1M)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add indole-2-carboxylic acid (1.0 mmol), potassium phosphate (2.0 mmol), and copper(I) iodide (0.1 mmol, 10 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Reagent Addition: Add anhydrous toluene (2 mL), bromobenzene (1.2 mmol), and trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.2 mmol, 20 mol%) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 1-Phenyl-1H-indole-2-carboxylic acid.

Palladium-Catalyzed N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for C-N bond formation.[1][2] It often offers milder reaction conditions and a broader substrate scope compared to traditional Ullmann couplings.[3][4]

Mechanistic Rationale

The efficacy of this reaction hinges on the use of a palladium catalyst, typically in its Pd(0) oxidation state, and a bulky, electron-rich phosphine ligand. These ligands are critical for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Catalyst Activation: A Pd(0) species is generated in situ from a palladium precatalyst like Pd₂(dba)₃.

-

Oxidative Addition: The aryl halide adds to the Pd(0) center to form a Pd(II) complex.

-

Deprotonation and Coordination: The indole N-H is deprotonated by a strong base (e.g., NaOt-Bu), and the resulting anion coordinates to the Pd(II) center, displacing a halide.

-

Reductive Elimination: The final C-N bond is formed as the N-arylindole product is eliminated, regenerating the Pd(0) catalyst.

The choice of a strong, non-nucleophilic base like sodium tert-butoxide is often necessary to achieve efficient deprotonation of the indole.[3]

Caption: Simplified catalytic cycle for Palladium-Catalyzed Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a general representation based on literature procedures for N-arylation of indoles.[3]

Materials:

-

Indole-2-carboxylic acid

-

Aryl bromide or chloride (e.g., Chlorobenzene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, SPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene or Dioxane (Anhydrous)

-

Ethyl Acetate

-

Hydrochloric Acid (1M)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the phosphine ligand (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

-

Reagent Addition: Add indole-2-carboxylic acid (1.0 mmol) and the aryl halide (1.2 mmol).

-

Solvent and Sealing: Add anhydrous toluene (2 mL), seal the tube, and remove it from the glovebox.

-

Reaction: Heat the reaction mixture at 100 °C for 12-24 hours.

-

Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Dilute with water and ethyl acetate.

-

Acidification & Extraction: Carefully acidify the aqueous phase with 1M HCl to a pH of ~3 to protonate the product. Extract with ethyl acetate (3 x 25 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired product.

Comparative Analysis

The choice between copper and palladium catalysis involves a trade-off between cost, reaction conditions, and substrate scope.

| Feature | Ullmann Condensation (Copper-Catalyzed) | Buchwald-Hartwig Amination (Palladium-Catalyzed) |

| Catalyst Cost | Lower | Higher |

| Typical Ligands | Diamines (e.g., DMCDA), L-proline[1] | Bulky, electron-rich phosphines (e.g., XPhos)[3] |

| Typical Bases | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOt-Bu, K₃PO₄, LiHMDS |

| Reaction Temp. | Generally higher (110-160 °C)[4][5] | Generally milder (80-110 °C)[3] |

| Aryl Halide | Prefers Iodides and Bromides[4] | Effective with Chlorides, Bromides, Iodides, and Triflates[3] |

| Advantages | Inexpensive catalyst, robust for many substrates.[4] | Broader substrate scope, milder conditions, high functional group tolerance.[3] |

| Limitations | Often requires higher temperatures; carboxylate can inhibit the catalyst.[4] | Catalyst and ligand cost; sensitivity to air and moisture. |

Alternative Strategy: Decarboxylative N-Arylation

A novel and efficient alternative bypasses the challenges associated with the carboxylic acid group by utilizing it as a leaving group. In a copper-catalyzed decarboxylative N-arylation, indole-2-carboxylic acid reacts with an aryl halide to form the N-aryl indole directly, with concurrent loss of CO₂.[5]

This one-pot method simplifies the reaction landscape, as the problematic functional group is removed during the course of the reaction. The process is typically catalyzed by a simple copper source like Cu₂O in a high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 160 °C).[5] This approach is particularly attractive for producing N-aryl indoles that do not require the C2-carboxyl moiety.

Conclusion

The synthesis of 1-Phenyl-1H-indole-2-carboxylic acid from indole-2-carboxylic acid is a well-explored yet challenging transformation. Modern catalytic methods, particularly copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations, provide reliable pathways to this important molecular scaffold. The choice of methodology is a strategic decision based on the specific requirements of the synthesis, including cost, scale, and the functional group tolerance needed. Understanding the mechanistic principles behind each method allows the researcher to make informed choices regarding catalysts, ligands, bases, and solvents, ultimately leading to a successful and optimized synthesis.

References

-

Old, D. W., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link]

-

Vaněk, T., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]

-

MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. Available at: [Link]

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids. II. Preparation of 3-dialkylamino, 3-alkylthio, 3-alkylsulfinyl, and 3-alkylsulfonyl derivatives. Available at: [Link]

-

ACS Publications. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]

-

Sci-Hub. (n.d.). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Available at: [Link]

-

Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

ACS Publications. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Available at: [Link]

-

Synthesis. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Available at: [Link]

Sources

- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Phenyl-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Phenyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound built upon the privileged indole scaffold. The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] This particular derivative, featuring a phenyl group at the N1 position and a carboxylic acid at the C2 position, represents a key pharmacophore for engaging with various biological targets. Research into related indole-2-carboxamide series has highlighted their potential in developing treatments for diseases like Chagas disease, though often revealing challenges with physicochemical properties such as solubility.[2] This guide provides a comprehensive overview of the core physicochemical properties of 1-Phenyl-1H-indole-2-carboxylic acid, offers expert insights into its expected characteristics, and details robust experimental protocols for its empirical characterization. This document is intended for researchers in drug discovery and development who may be synthesizing or evaluating this and related molecules.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical profile is fundamental to any drug development campaign. These properties govern a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for 1-Phenyl-1H-indole-2-carboxylic acid is sparse in publicly available literature, we can consolidate known identifiers and provide expert estimations based on its structure and data from closely related analogs.

Identity and Known Properties

| Property | Value | Source |

| IUPAC Name | 1-phenyl-1H-indole-2-carboxylic acid | - |

| CAS Number | 58386-33-7 | [1] |

| Molecular Formula | C₁₅H₁₁NO₂ | [1] |

| Molecular Weight | 237.26 g/mol | [1] |

| Appearance | Reported as a white solid | [1] |

Estimated Physicochemical Parameters

The following parameters are estimations derived from the compound's structure and data from analogous compounds. They serve as a baseline for empirical verification.

-

Melting Point (MP): Expected to be high, likely in the range of 180-220 °C . The rigid, planar, and aromatic nature of the molecule allows for strong crystal lattice packing. For comparison, the related compound 1-Methyl-1H-indole-2-carboxylic acid has a melting point of 212 °C (decomposes).[3] High melting points for indole derivatives often correlate with high crystal lattice energies, which can be a primary driver of poor solubility.[2]

-

Aqueous Solubility: Expected to be very low . The large, hydrophobic surface area contributed by the indole and N-phenyl rings significantly outweighs the solubilizing effect of the single carboxylic acid group. Studies on similar indole-based series frequently report kinetic solubility at physiological pH (7.4) to be less than 10 µg/mL.[2]

-

Acidity Constant (pKa): The pKa of the carboxylic acid is estimated to be in the range of 3.5 - 4.5 . The parent compound, Indole-2-carboxylic acid, has a predicted pKa of approximately 3.6.[4] The N-phenyl group is weakly electron-withdrawing, which may slightly increase the acidity (lower the pKa) compared to the unsubstituted indole. This value is critical, as the compound will be predominantly in its deprotonated, anionic (carboxylate) form at physiological pH, which typically enhances aqueous solubility.

-

LogP (Octanol-Water Partition Coefficient): The calculated LogP (cLogP) is expected to be in the range of 3.0 - 4.0 , indicating significant lipophilicity. This high lipophilicity, while often beneficial for membrane permeability, contributes to the poor aqueous solubility.[2]

Molecular Structure and Inter-Property Relationships

The interplay between a molecule's structure and its bulk properties is critical. The diagram below illustrates the molecular structure of 1-Phenyl-1H-indole-2-carboxylic acid and the conceptual links between its key physicochemical characteristics.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure, the following spectral features are predicted.

-

¹H NMR (Proton NMR):

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically between 10-13 ppm . This signal will disappear upon shaking the sample with D₂O.[5]

-

Aromatic Protons (Indole and Phenyl Rings): A complex series of multiplets will appear in the aromatic region, approximately 7.0-8.0 ppm . The specific chemical shifts and coupling patterns will depend on the electronic environment of each proton. The proton at the C3 position of the indole ring is expected to be a singlet around 7.0-7.5 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to resonate in the 165-185 ppm region.[5]

-

Aromatic Carbons: A set of signals corresponding to the 13 unique aromatic carbons of the indole and phenyl rings will be present, typically between 110-140 ppm .

-

-

FT-IR (Infrared) Spectroscopy:

-

O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid dimer.[6]

-

C=O Stretch: An intense, sharp absorption band between 1680-1720 cm⁻¹ for the carbonyl group of the carboxylic acid.[6]

-

C-O Stretch: A medium to strong band in the 1210-1320 cm⁻¹ region.[6]

-

Aromatic C-H Bending: Multiple sharp bands will be present below 900 cm⁻¹, which can be diagnostic of the substitution patterns on the aromatic rings.

-

Experimental Protocols for Characterization

To move beyond estimation, direct measurement of physicochemical properties is required. The following section provides standardized protocols for key analytical procedures.

Protocol: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[2]

Objective: To determine the concentration of 1-Phenyl-1H-indole-2-carboxylic acid in a saturated aqueous solution at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a clear glass vial containing a known volume of the desired aqueous buffer (e.g., 2 mL of phosphate-buffered saline, pH 7.4). Ensure enough solid is present that it does not fully dissolve.

-

Equilibration: Seal the vial tightly. Place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vial for at least 24 hours to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all suspended solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol). Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Calculation: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of µg/mL or µM.

Protocol: Determination of Acidity Constant (pKa) by Potentiometric Titration

Objective: To measure the pKa of the carboxylic acid group by monitoring pH changes during titration with a strong base.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a suitable co-solvent mixture if necessary (e.g., 50% v/v methanol/water) to ensure complete dissolution at the start of the experiment. Record the total volume.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with a suitable electrode to monitor the pH.

-

Titration: Begin stirring the solution gently. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before proceeding. Collect data points through the equivalence point, where a sharp inflection in the pH curve occurs.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest part of the curve. The pKa is determined from the Henderson-Hasselbalch equation, where the pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

References

- Google. (2026). Current time information in Pierce County, US.

- de Souza, M. C., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

-

PhytoBank. (2015). Showing 1H-indole-2-carboxylic acid (PHY0039523). Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 22, 2026, from [Link]

-

International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Retrieved January 22, 2026, from [Link]

- Baran, J., et al. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.

-

ResearchGate. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved January 22, 2026, from [Link]

-

NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved January 22, 2026, from [Link]

-

UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved January 22, 2026, from [Link]

- Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Supporting Information. (n.d.). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic Acid.

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved January 22, 2026, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved January 22, 2026, from [Link]

-

RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved January 22, 2026, from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved January 22, 2026, from [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). N-Phenyl-1H-indole-2-carboxamide. Retrieved January 22, 2026, from [Link]

Sources

- 1. 1-PHENYL-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 4. PhytoBank: Showing 1H-indole-2-carboxylic acid (PHY0039523) [phytobank.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

A Spectroscopic Guide to 1-Phenyl-1H-indole-2-carboxylic acid: Unveiling Molecular Structure and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Phenyl-1H-indole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the causality behind experimental choices and the logic of spectral interpretation, ensuring scientific integrity and empowering researchers in their own analytical endeavors.

Introduction

1-Phenyl-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds, which are prevalent in many natural products and pharmacologically active molecules. The presence of a phenyl group at the 1-position and a carboxylic acid at the 2-position of the indole scaffold imparts unique electronic and steric properties, making its unequivocal structural confirmation paramount for any research or development application. This guide will walk you through the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

A. ¹H NMR Spectroscopy: Mapping the Proton Landscape

Experimental Protocol: ¹H NMR of 1-Phenyl-1H-indole-2-carboxylic acid

-

Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity 1-Phenyl-1H-indole-2-carboxylic acid.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for carboxylic acids as it is a polar aprotic solvent that can solubilize the compound and, importantly, allows for the observation of the exchangeable carboxylic acid proton, which might be lost in protic solvents like D₂O.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Presentation: ¹H NMR of a Representative 1-Phenyl-1H-indole Derivative with a Carboxylic Acid Group

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~11.33 | Broad Singlet | - |

| H-3 (Indole) | ~7.0-7.2 | Singlet | - |

| H-4, H-5, H-6, H-7 (Indole) | ~7.1-7.8 | Multiplets | ~7-8 |

| Phenyl Protons | ~7.3-8.4 | Multiplets | ~7-8 |

Interpretation and Causality:

The broad singlet observed at a downfield chemical shift of approximately 11.33 ppm is highly characteristic of a carboxylic acid proton.[1] Its broadness is a result of hydrogen bonding and chemical exchange. The protons on the indole and phenyl rings resonate in the aromatic region (approximately 7.0-8.4 ppm). The specific chemical shifts and coupling patterns are influenced by the electronic effects of the phenyl and carboxylic acid substituents on the indole ring. The singlet for the H-3 proton is a key indicator of substitution at the 2-position.

Caption: Molecular structure of 1-Phenyl-1H-indole-2-carboxylic acid with proton numbering.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol: ¹³C NMR of 1-Phenyl-1H-indole-2-carboxylic acid

The sample prepared for ¹H NMR can be directly used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum should be acquired to simplify the spectrum to single lines for each unique carbon atom.

Data Presentation: ¹³C NMR of a Representative 1-Phenyl-1H-indole Derivative with a Carboxylic Acid Group

Similar to the ¹H NMR data, the following table is based on a close analogue and established chemical shift ranges.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~169.01 |

| C-2 (Indole) | ~129-135 |

| C-3 (Indole) | ~102-108 |

| C-3a, C-7a (Indole Bridgehead) | ~126-138 |

| C-4, C-5, C-6, C-7 (Indole) | ~120-130 |

| Phenyl Carbons | ~121-143 |

Interpretation and Causality:

The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears at a low field, around 169 ppm.[2] The carbons of the indole and phenyl rings resonate in the downfield region typical for aromatic and heterocyclic systems. The chemical shift of C-3 is notably upfield compared to the other indole carbons, a characteristic feature of the indole ring system.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR of 1-Phenyl-1H-indole-2-carboxylic acid

-

Sample Preparation: For a solid sample, the KBr pellet method is recommended for high-quality spectra.[3]

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be taken and subtracted from the sample spectrum.

Data Presentation: FT-IR of a Representative 1-Phenyl-1H-indole Derivative with a Carboxylic Acid Group

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1702 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong |

| C-N Stretch | ~1318 | Medium |

Interpretation and Causality:

The FT-IR spectrum of 1-Phenyl-1H-indole-2-carboxylic acid is dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band in the 3300-2500 cm⁻¹ region is indicative of the O-H stretching vibration, broadened due to extensive hydrogen bonding between the carboxylic acid molecules.[1] The intense, sharp peak around 1702 cm⁻¹ is assigned to the C=O stretching of the carboxylic acid. The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region.

Caption: Experimental workflow for FT-IR analysis.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Experimental Protocol: UV-Vis of 1-Phenyl-1H-indole-2-carboxylic acid

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.

Data Presentation: Expected UV-Vis Absorption Maxima

| Transition | Expected λmax (nm) |

| π → π* | ~220-300 |

Interpretation and Causality:

1-Phenyl-1H-indole-2-carboxylic acid possesses an extended conjugated system encompassing the indole ring, the phenyl group, and the carboxylic acid. This conjugation leads to π → π* electronic transitions that absorb in the UV region. The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity and the specific nature of the chromophore. One would expect multiple absorption bands corresponding to the different electronic transitions within this conjugated system.

Conclusion

The combination of NMR, FT-IR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the structural elucidation and purity assessment of 1-Phenyl-1H-indole-2-carboxylic acid. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed carbon-hydrogen framework revealed by NMR to the characteristic functional group vibrations identified by FT-IR and the electronic transitions observed with UV-Vis. This guide serves as a foundational resource for researchers, enabling confident and accurate characterization of this important indole derivative.

References

-

Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 961-965. [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2023, October 30). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to the Quantum Chemical Analysis of 1-Phenyl-1H-indole-2-carboxylic Acid: From First Principles to Drug Discovery Insights

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-Phenyl-1H-indole-2-carboxylic acid, a molecule belonging to the therapeutically significant indole class of compounds. For researchers, medicinal chemists, and drug development professionals, this document outlines the theoretical underpinnings and practical application of computational chemistry to elucidate the electronic and structural properties that govern molecular interactions. By employing Density Functional Theory (DFT), we explore the molecule's optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The insights derived from these calculations are directly correlated to key aspects of drug design, including chemical reactivity, metabolic stability, and the prediction of non-covalent interactions with biological targets. This guide serves as both a methodological protocol and an interpretive manual for leveraging in silico techniques to accelerate the rational design of novel indole-based therapeutics.

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole ring system is a quintessential example of a "privileged scaffold" in medicinal chemistry, celebrated for its remarkable biological ubiquity and therapeutic versatility.[1] Found in essential endogenous molecules like serotonin and melatonin, the indole nucleus is fundamental to neurochemical signaling and metabolic regulation.[1] Its unique chemical properties, including a planar, 10 π-electron aromatic system, allow it to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets.[1]

Synthetic indole derivatives have demonstrated extensive therapeutic potential across numerous disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[2] Specifically, derivatives of indole-2-carboxylic acid have been identified as promising scaffolds for developing novel inhibitors of targets like HIV-1 integrase, where the indole core and carboxylic acid group can chelate essential metal ions in the enzyme's active site.[3][4] The addition of a phenyl group at the N1 position, as in 1-Phenyl-1H-indole-2-carboxylic acid, significantly modulates the molecule's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties. Understanding the precise electronic and structural consequences of this substitution is paramount for rational drug design, and this is where quantum chemical calculations provide indispensable insights.[5]

Theoretical Foundations: The Role of Quantum Chemistry in Rational Drug Design

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful computational microscope to predict molecular properties based on the fundamental principles of quantum mechanics.[6] In the context of drug design, this approach allows us to move beyond simple 2D structures and understand a molecule's three-dimensional conformation, electronic distribution, and reactivity profile before it is even synthesized.[7]

This in silico analysis helps to:

-

Predict Stability and Conformation: Determine the most stable three-dimensional shape of the molecule.

-

Identify Reactive Sites: Pinpoint regions of a molecule that are likely to engage in chemical reactions or form intermolecular bonds.

-

Elucidate Spectroscopic Properties: Predict vibrational (FT-IR) and electronic (UV-Vis) spectra to aid in experimental characterization.

-

Guide Structure-Activity Relationship (SAR) Studies: Provide a quantitative basis for understanding how modifying a chemical structure will impact its biological activity.[7]

The relationship between key quantum chemical descriptors and their application in drug discovery is a cornerstone of this guide.

Caption: Relationship between quantum calculations and drug design.

Methodology: A Validated Computational Protocol

The following protocol outlines a robust and reproducible workflow for the quantum chemical analysis of 1-Phenyl-1H-indole-2-carboxylic acid. The choice of methodology is grounded in established practices for organic molecules of similar size and complexity, balancing computational accuracy with efficiency.[8][9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. espublisher.com [espublisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. azolifesciences.com [azolifesciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of 1-Phenyl-1H-indole-2-carboxylic acid as a Selective COX-2 Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering potent efficacy with a reduced gastrointestinal risk profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] The indole scaffold has emerged as a privileged structure in the design of such selective agents. This technical guide provides a comprehensive analysis of the mechanism of action for 1-Phenyl-1H-indole-2-carboxylic acid, a representative indole-based compound, as a selective COX-2 inhibitor. We will dissect the structural basis for its selectivity, delineate its binding mode through computational insights, provide validated experimental protocols for its characterization, and discuss the structure-activity relationships that govern its function.

The Rationale for COX-2 Selectivity: A Structural Perspective

The therapeutic action of NSAIDs stems from their ability to block the cyclooxygenase enzymes, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[3][4] While both isoforms share over 60% sequence identity and a similar catalytic mechanism, their physiological roles diverge significantly.[5]

-

COX-1: Is a constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that regulate gastric mucosal protection and platelet aggregation.[2][4] Its inhibition is linked to the common gastrointestinal side effects of traditional NSAIDs.[1]

-

COX-2: Is an inducible enzyme, with expression levels increasing dramatically (10- to 80-fold) in response to inflammatory stimuli.[1][6] It is the primary mediator of prostaglandins involved in pain and inflammation.[2]

The structural basis for designing selective COX-2 inhibitors lies in a critical difference within the enzyme's active site. The substitution of a bulky isoleucine residue (Ile523) in COX-1 with a smaller valine (Val523) in COX-2 creates an additional, accessible hydrophobic side pocket.[1] This structural nuance allows larger, specifically designed molecules to bind to COX-2 with high affinity while being sterically hindered from effectively binding to the more constricted COX-1 active site. 1-Phenyl-1H-indole-2-carboxylic acid is designed to exploit this very feature.

Proposed Mechanism of Action and Binding Mode

Based on extensive molecular docking studies of various indole derivatives, the binding of 1-Phenyl-1H-indole-2-carboxylic acid within the COX-2 active site is a multi-point interaction event, crucial for its stability and selectivity.[7][8][9]

Key Interactions:

-

Anchoring via Carboxylate: The carboxylate group of the inhibitor is the primary anchoring point. It forms a critical salt bridge with the positively charged guanidinium group of Arginine 120 (Arg120) at the mouth of the active site channel. This interaction is often stabilized by a hydrogen bond to Tyrosine 355 (Tyr355) .[7][10] This dual interaction firmly positions the inhibitor for subsequent engagements deeper within the channel.

-

Hydrophobic Channel Occupancy: The planar indole ring system fits snugly within the main hydrophobic channel of the enzyme, establishing van der Waals interactions with surrounding nonpolar residues.

-

Exploitation of the Selectivity Pocket: The key to COX-2 selectivity is the 1-phenyl substituent. This group is oriented to project directly into the aforementioned hydrophobic side pocket created by the Val523 residue. This interaction, which is not possible in the Ile523-containing COX-1, significantly enhances the binding affinity and residence time of the inhibitor in COX-2, forming the molecular basis of its selectivity.[1]

The following diagram illustrates the proposed binding hypothesis.

Caption: Proposed binding of the inhibitor in the COX-2 active site.

Experimental Validation: Protocols and Methodologies

The theoretical mechanism must be validated through rigorous experimentation. The following protocols represent the industry standard for characterizing novel COX-2 inhibitors.

In Vitro COX-2 Enzyme Inhibition Assay (Fluorometric)

This assay provides quantitative data (IC50) on the inhibitor's potency. The principle is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 activity.[11]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in purified water and store on ice.[11]

-

Prepare a 10X working solution of the test inhibitor (1-Phenyl-1H-indole-2-carboxylic acid) and a positive control (e.g., Celecoxib) in COX Assay Buffer. The solvent (e.g., DMSO) concentration should be kept constant across all wells.[11]

-

Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.[11]

-

-

Assay Plate Setup (96-well format):

-

Enzyme Control (EC) Wells: Add 10 µL of COX Assay Buffer.

-

Inhibitor Control (IC) Wells: Add 10 µL of the positive control (Celecoxib).

-

Sample (S) Wells: Add 10 µL of the diluted test inhibitor across a range of concentrations.

-

-

Enzyme Addition: Add 10 µL of the COX-2 enzyme solution to all wells.

-

Pre-incubation: Incubate the plate at room temperature (~25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 70 µL of the reaction mixture (Buffer, Probe, Cofactor) to each well. Immediately follow by adding 10 µL of the substrate, Arachidonic Acid, to initiate the reaction.[11]

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at 37°C.

-

Data Analysis:

-

Calculate the slope of the linear portion of the kinetic curve for each well (Relative Fluorescence Units/min).

-

Determine the percent inhibition for each inhibitor concentration relative to the Enzyme Control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Caption: Workflow for the in vitro COX-2 fluorometric inhibition assay.

Molecular Docking Workflow

Computational docking provides a structural hypothesis for the observed inhibitory activity and selectivity.

Step-by-Step Protocol:

-

Target Preparation:

-

Download the X-ray crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 3LN1 or 5KIR).[5][6]

-

Prepare the protein using a molecular modeling suite (e.g., Maestro, MOE): remove water molecules and co-crystallized ligands, add hydrogen atoms, and perform energy minimization to relax the structure.

-

Define the binding site based on the location of the co-crystallized ligand or known active site residues (e.g., Arg120, Tyr355, Ser530).

-

-

Ligand Preparation:

-

Draw the 2D structure of 1-Phenyl-1H-indole-2-carboxylic acid.

-

Convert the 2D structure to 3D and generate possible low-energy conformers. Assign correct protonation states and partial charges.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., Glide, AutoDock) to place the ligand conformers into the defined binding site of the protein.

-

The software will score the resulting poses based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most plausible binding mode.

-

Visualize the protein-ligand complex and identify key interactions (hydrogen bonds, hydrophobic contacts, etc.). Compare these interactions with known binding modes of other selective COX-2 inhibitors.[8]

-

Repeat the docking process with the COX-1 structure to predict the structural basis for selectivity.

-

Quantitative Data and Structure-Activity Relationship (SAR)

While data for the specific parent compound 1-Phenyl-1H-indole-2-carboxylic acid is not widely published, analysis of closely related derivatives provides critical SAR insights. The table below presents illustrative data for indole-based analogs.

| Compound ID | Modification from Parent Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

| Celecoxib | Reference Drug | >150 | 0.03 - 0.30 | >303 | [6][12] |

| Indomethacin | Non-selective Reference | ~0.1 | 0.026 | ~3.8 | [6] |

| Analog A | Indolin-2-one derivative (4e) | >50 | 3.34 | >14.9 | [6] |

| Analog B | Indole-N-acylhydrazone (3b) | >100 | 18.5 | >5.4 | [9] |

| Analog C | 2,3-Diaryl-indole (III) | 5.58 | 0.52 | 10.73 | [5] |

Key SAR Insights:

-

Carboxylic Acid is Essential: The acidic moiety at position 2 is critical for anchoring to Arg120 and is a common feature in many NSAIDs.

-

Substituents on the Phenyl Ring: Adding electron-withdrawing groups (e.g., sulfonamide, as in Celecoxib) to the phenyl ring often enhances potency and selectivity by forming additional interactions within the side pocket.

-

Modifications to the Indole Core: The indole nitrogen and other positions on the ring system can be modified to fine-tune potency and pharmacokinetic properties.[7][13]

Conclusion

The mechanism of action of 1-Phenyl-1H-indole-2-carboxylic acid as a selective COX-2 inhibitor is a well-defined process rooted in the specific structural differences between the COX isoenzymes. Its efficacy is driven by a multi-point binding interaction, where the carboxylate group anchors the molecule, and the 1-phenyl substituent exploits the unique hydrophobic side pocket of COX-2 to achieve selectivity. This mechanism can be reliably validated through a combination of in vitro enzymatic assays and in silico molecular docking studies. The indole scaffold, exemplified by this compound, continues to be a highly valuable template for the rational design of next-generation anti-inflammatory agents with improved potency and safety profiles.

References

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). MDPI. [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). PMC - NIH. [Link]

-

Indole derivatives having COX-2 inhibitory activity. (n.d.). ResearchGate. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. (2022). YouTube. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PMC - PubMed Central. [Link]

-

Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. (2018). PubMed. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link]

-

Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (2025). ResearchGate. [Link]

-

(PDF) Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2025). ResearchGate. [Link]

-

(PDF) Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2025). ResearchGate. [Link]

-

Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]

-

COX Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. [Link]

-

COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic. [Link]

-

Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). YouTube. [Link]

-

Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. (2025). Nature. [Link]

Sources

- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Biological Screening of Novel 1-Phenyl-1H-indole-2-carboxylic Acid Derivatives: A Methodological Whitepaper

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Phenyl-1H-indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this class have demonstrated a wide spectrum of biological activities, most notably as anti-inflammatory, analgesic, and anticancer agents. This guide provides a comprehensive, technically-grounded framework for the systematic biological screening of novel analogues. Moving beyond a simple recitation of methods, this document elucidates the strategic rationale behind designing a screening cascade, offers detailed, field-tested protocols for key assays, and emphasizes the principles of data integrity and mechanistic validation. We will explore primary cytotoxicity and enzyme inhibition assays, delve into secondary mechanistic studies such as cell cycle analysis, and culminate with a standard in vivo model for assessing anti-inflammatory efficacy. The objective is to equip researchers with the necessary knowledge to not only execute these screens but also to interpret the results with a high degree of scientific rigor.

The 1-Phenyl-1H-indole-2-carboxylic Acid Scaffold: A Profile of Therapeutic Potential

The indole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals. The specific addition of a phenyl group at the N-1 position and a carboxylic acid at the C-2 position creates the 1-Phenyl-1H-indole-2-carboxylic acid moiety. This structural arrangement is not arbitrary; it confers a specific three-dimensional geometry that allows for effective interaction with various biological targets. The carboxylic acid group, in particular, often acts as a critical binding motif, capable of forming hydrogen bonds or ionic interactions with amino acid residues in enzyme active sites or receptors.

Historically, research has shown that derivatives of this scaffold exhibit potent anti-inflammatory properties, frequently attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the prostaglandin synthesis pathway. More recent investigations have expanded the scope of their activity to include anticancer properties, where the mechanisms may involve the induction of apoptosis, cell cycle arrest, or inhibition of other key signaling proteins. This dual activity makes the scaffold a highly attractive starting point for the development of novel therapeutic agents.

Strategic Design of a Biological Screening Cascade

A successful screening campaign is not a random collection of assays but a logical, tiered progression from broad, high-throughput methods to highly specific, lower-throughput mechanistic and in vivo studies. This "funnel" approach, depicted below, ensures that resources are allocated efficiently, focusing only on the most promising candidates at each successive stage.

Caption: A tiered screening cascade for prioritizing lead compounds.

The causality behind this structure is resource management. Primary assays are designed to be rapid and cost-effective, allowing for the screening of a large number of derivatives. Compounds that show activity (the "hits") are then subjected to more complex and resource-intensive secondary assays to confirm their potency, determine their mechanism of action, and assess their selectivity. Only the most promising candidates from this stage advance to preclinical in vivo models.

Primary In Vitro Screening Protocols

These initial assays are designed to rapidly identify biologically active compounds within a library of newly synthesized derivatives.

Anticancer Activity: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Culture: Plate human cancer cells (e.g., A549 - lung, MCF-7 - breast) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each test derivative (e.g., 10 mM in DMSO). Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO) and a "blank control" (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The duration is dependent on the cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability versus log concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Anti-inflammatory Activity: COX-2 Enzyme Inhibition Assay

Principle: This assay quantifies the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. Inhibition of the enzyme results in a reduced rate of color development, which can be monitored spectrophotometrically.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (probe).

-

Assay Plate Setup: In a 96-well plate, add 150 µL of the reaction buffer to each well.

-

Compound Addition: Add 10 µL of the test compound dilutions (prepared in DMSO and diluted in buffer) to the wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (DMSO).

-

Enzyme Addition: Add 10 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing both arachidonic acid and TMPD.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 590 nm every minute for 10 minutes.

-

Data Analysis: Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value as described previously.

Secondary Mechanistic Assays: Elucidating the "How"

Once a compound shows potent activity in a primary screen, the next logical step is to understand its mechanism of action.

Anticancer Mechanism: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol determines the phase of the cell cycle (G0/G1, S, or G2/M) in which cells are arrested following treatment with a test compound. It uses a fluorescent dye, Propidium Iodide (PI), which stoichiometrically binds to DNA. The amount of fluorescence emitted by a stained cell is therefore directly proportional to its DNA content. Cells in the G2/M phase (with twice the DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase.

Caption: The four main phases of the eukaryotic cell cycle.

Step-by-Step Protocol:

-

Cell Treatment: Plate cells (e.g., A549) in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations (to capture apoptotic cells). Adherent cells are detached using trypsin, and the reaction is stopped with complete medium. Combine all cells and centrifuge to form a pellet.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol, added dropwise while vortexing gently to prevent clumping. This step fixes the cells and permeabilizes the membrane for dye entry. Incubate for at least 2 hours at 4°C (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.

-

Incubation: Incubate in the dark at 37°C for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence in the appropriate channel (e.g., FL2, ~617 nm). Collect data for at least 10,000 events (cells) per sample.

-

Data Analysis: Use specialized software (e.g., FlowJo, FCS Express) to generate a histogram of cell count versus fluorescence intensity. Gate the populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the control to identify any cell cycle arrest.

In Vivo Efficacy Evaluation

Promising candidates with well-defined in vitro activity and mechanism must be tested in a living system to assess their real-world potential.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

Principle: This is a standard and highly reproducible model of acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its in vivo anti-inflammatory activity.

Step-by-Step Protocol:

-

Animal Acclimatization: Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water). All procedures must be approved by an institutional animal ethics committee.

-

Grouping: Divide animals into groups (n=6 per group):

-

Group 1: Normal Control (no treatment).

-

Group 2: Negative Control (vehicle + carrageenan).

-

Group 3: Positive Control (standard drug like Indomethacin, 10 mg/kg + carrageenan).

-

Group 4+: Test Groups (various doses of the test compound + carrageenan).

-

-

Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle is typically a 0.5% carboxymethyl cellulose (CMC) solution.

-

Edema Induction: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of a 1% w/v carrageenan solution (in normal saline) into the subplantar region of the same paw.

-

Measurement of Edema: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group at each time point using the following formula:

-

% Inhibition = [ (C - T) / C ] * 100

-

Where C = Average increase in paw volume in the negative control group, and T = Average increase in paw volume in the treated group.

-

Analyze the data using statistical methods like one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).

-

Data Presentation and Interpretation

Table 1: Sample Cytotoxicity and COX-2 Inhibition Data for Novel Derivatives

| Compound ID | Structure Modification | Cytotoxicity IC₅₀ (µM) vs. A549 Cells | COX-2 Inhibition IC₅₀ (µM) |

| Lead-001 | -H | 15.2 ± 1.8 | 5.1 ± 0.6 |

| Lead-002 | -Cl (para) | 8.7 ± 0.9 | 2.3 ± 0.3 |

| Lead-003 | -OCH₃ (para) | 22.5 ± 2.1 | 10.8 ± 1.2 |

| Celecoxib | (Reference) | >100 | 0.05 ± 0.01 |

Data are presented as mean ± standard deviation from three independent experiments (n=3).

This structured presentation allows for immediate, at-a-glance comparison of the structure-activity relationship (SAR). For example, the data above suggests that adding an electron-withdrawing chloro group at the para position of the N-1 phenyl ring (Lead-002) enhances both anticancer and anti-inflammatory activity compared to the unsubstituted parent compound (Lead-001).

Conclusion

The biological screening of novel 1-Phenyl-1H-indole-2-carboxylic acid derivatives is a systematic process that requires a blend of well-established protocols and strategic scientific reasoning. By employing a tiered cascade that begins with broad primary screens and progresses through detailed mechanistic and in vivo studies, researchers can efficiently identify and validate promising therapeutic candidates. The protocols detailed in this guide provide a robust foundation for this endeavor, emphasizing reproducibility and clear, interpretable data. The ultimate success of any drug discovery program hinges not just on the synthesis of novel molecules, but on the rigor and insight with which they are biologically evaluated.

References

-

Nadeem, M., & Amir, M. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NEW 1-PHENYL-1H-INDOLE-2-CARBOXYLIC ACID DERIVATIVES AS POTENTIAL ANTI-INFLAMMATORY AND ANALGESIC AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 109. [Link]

-

Amir, M., & Kumar, S. (2005). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. European journal of medicinal chemistry, 40(9), 862–874. [Link]

-

Kumar, A., Sharma, G., & Sharma, R. (2020). Indole-A Privileged Scaffold for Anticancer Drug Development. Letters in Drug Design & Discovery, 17(11), 1367-1384. [Link]

-

Song, H., Li, Y., & Peng, Z. (2022). Indole: A privileged scaffold for the design of anticancer agents. European Journal of Medicinal Chemistry, 239, 114539. [Link]

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Experimental Biology and Medicine, 111(3), 544-547. [Link]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Substituted N-Phenylindole Compounds

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs.[1] This guide provides an in-depth exploration of a specific, highly significant subclass: substituted N-phenylindoles. The introduction of a phenyl group at the N-1 position dramatically influences the molecule's steric and electronic properties, modulating lipophilicity, metabolic stability, and target selectivity.[1] We will navigate the strategic landscape of their synthesis, from classical annulation techniques to modern palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics based on this versatile molecular framework.

Introduction: The Privileged Indole Scaffold and the Significance of N-Phenyl Substitution

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of profound biological importance. It is present in essential endogenous molecules like tryptophan and serotonin, underscoring its inherent biocompatibility.[1] This structural feature allows indole derivatives to engage with a wide array of biological targets through hydrogen bonding, π–π stacking, and hydrophobic interactions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

Substituting the indole nitrogen with a phenyl group (N-phenylation) offers a powerful strategy for fine-tuning a molecule's pharmacological profile. This modification can:

-

Enhance Cell Permeability: By increasing lipophilicity, N-phenyl substitution can improve the compound's ability to cross biological membranes.[1]

-

Modulate Target Selectivity: The steric bulk and electronic nature of the N-phenyl ring can dictate the orientation of the molecule within a binding pocket, enhancing affinity for a specific target.

-

Block Metabolic Pathways: N-1 is a potential site for metabolic modification. Arylation at this position can block certain metabolic pathways, thereby improving the compound's pharmacokinetic profile.

These advantages have made substituted N-phenylindoles a fertile ground for drug discovery, leading to the identification of potent agents against various diseases, including tuberculosis and bacterial infections.[3][4]

Strategic Approaches to N-Phenylindole Synthesis

The construction of the N-phenylindole core can be achieved through several distinct synthetic strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups.

Classical Annulation Methods: Building the Indole Ring

These methods construct the indole bicycle from acyclic precursors.

Discovered in 1883, the Fischer indole synthesis is a robust and widely used method for preparing indoles.[5] The reaction involves the acid-catalyzed thermal cyclization of an N-arylhydrazone, which is typically formed in situ from an N-arylhydrazine and a suitable ketone or aldehyde.[5][6]

Causality in Experimental Design:

-

Acid Catalyst: Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) are required to protonate the hydrazone, facilitating the key[4][4]-sigmatropic rearrangement.[5]

-

Elevated Temperatures: The reaction requires significant thermal energy to overcome the activation barrier of the sigmatropic rearrangement and the subsequent elimination of ammonia.[7]

-

Starting Materials: To synthesize an N-phenylindole, the starting hydrazine must be an N,N'-diphenylhydrazine, or a phenylhydrazine is reacted with a ketone that will ultimately form the N-phenyl bond in a subsequent step. A common route to a 2-phenylindole, for instance, involves reacting phenylhydrazine with acetophenone.[8]

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Palladium-Catalyzed Annulation Methods

Modern synthetic chemistry has also developed one-pot procedures that combine cross-coupling and cyclization. A notable example is the palladium-catalyzed heteroannulation of o-haloanilines with terminal alkynes (like phenylacetylene) to directly form 2-substituted indoles. [9]This approach is highly efficient as it constructs the indole ring and installs the C2-phenyl substituent in a single synthetic operation. [9][10]

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the synthesis of phenyl-substituted indoles.

Protocol 1: Fischer Synthesis of 2-Phenylindole

[8] This protocol outlines the classic synthesis via the reaction of phenylhydrazine and acetophenone.

-

Step 1: Formation of the Phenylhydrazone

-

Combine acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) in ethanol (60 mL).

-

Add a few drops of glacial acetic acid as a catalyst.

-